Taiwanhomoflavone A
Overview
Description
Synthesis Analysis
The synthesis of compounds related to Taiwanhomoflavone A, such as taiwaniaquinoids, involves complex chemical processes. For example, taiwaniaquinol B has been synthesized using a domino intramolecular Friedel-Crafts acylation/carbonyl alpha-tert-alkylation reaction, demonstrating the intricate steps required to construct such molecules (Fillion & Fishlock, 2005). Additionally, enantioselective syntheses of related compounds employ strategies such as iridium-catalyzed borylation and palladium-catalyzed asymmetric α-arylation (Liao, Stanley, & Hartwig, 2011).
Molecular Structure Analysis
Taiwanhomoflavone A's molecular structure is characterized by its C-methylated biflavone skeleton, contributing to its biological activity. Spectroscopic analysis plays a crucial role in elucidating such structures, providing detailed insights into their molecular configuration and stereochemistry.
Chemical Reactions and Properties
The chemical reactions involved in synthesizing taiwanhomoflavone A and related compounds often employ catalytic processes and domino reactions, showcasing the compound's reactivity and the complexity of its synthesis. For example, metal triflate-catalyzed cyclization of arylvinylcarbinols has been utilized in the formal synthesis of taiwaniaquinoids, highlighting the chemical properties and reactivity of these molecules (Kakde, De, Dey, & Bisai, 2013).
Physical Properties Analysis
While specific details on the physical properties of Taiwanhomoflavone A are not directly provided in the sourced papers, such properties typically include solubility, melting point, and optical rotation, which are critical for understanding the compound's behavior in biological systems and potential applications.
Chemical Properties Analysis
Taiwanhomoflavone A's chemical properties, such as its cytotoxic activity against cancer cell lines, are of particular interest. The compound has shown significant activity, with ED50 values indicating its potential as a lead compound for cancer therapy (Kuo et al., 2000). The chemical reactivity, including interactions with biological molecules and potential pathways of metabolic transformation, are essential aspects of its chemical properties.
Scientific Research Applications
Application 1: Antiplatelet Effect
- Summary of the Application : Taiwanhomoflavone A has been found to have an antiplatelet effect. This means it can prevent platelets in the blood from sticking together, which is a key factor in blood clot formation .
- Methods of Application or Experimental Procedures : The antiplatelet effects of Taiwanhomoflavone A were evaluated using human platelet-rich plasma (PRP). The compound was tested for its ability to inhibit secondary aggregation induced by adrenaline .
- Results or Outcomes : Taiwanhomoflavone A showed inhibition of secondary aggregation induced by adrenaline. It also had an inhibitory effect on cyclooxygenase-1 (COX-1), an enzyme involved in the formation of prostanoids, including thromboxane A2 which plays a key role in platelet aggregation . The study indicated that the antiplatelet effect of Taiwanhomoflavone A is partially due to suppression of COX-1 activity and reduced thromboxane formation .
Application 2: Antineoplastic Agent
- Summary of the Application : Taiwanhomoflavone A has been identified as a potential antineoplastic agent . This means it may have the ability to prevent, inhibit, or halt the development of a neoplasm (a tumor). It’s a biflavonoid that is a dimer resulting from the coupling of 7,4’-dimethoxy-5-hydroxy-6-methylflavone and 5,7,4’-trihydroxyflavone .
Application 3: Antioxidant Activity
properties
IUPAC Name |
5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-6-methyl-4-oxochromen-2-yl)-2-methoxyphenyl]-2-(4-hydroxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H24O10/c1-15-25(41-3)14-28-31(32(15)39)23(38)13-27(42-28)17-6-9-24(40-2)19(10-17)29-20(35)11-21(36)30-22(37)12-26(43-33(29)30)16-4-7-18(34)8-5-16/h4-14,34-36,39H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHVWUXJPKVWAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC(=C(C=C3)OC)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H24O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Taiwanhomoflavone A |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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